molecular formula C16H11FN2O3 B2847220 (2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 915372-49-5

(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2847220
CAS No.: 915372-49-5
M. Wt: 298.273
InChI Key: FGHYPFUGKSGYLZ-MNDPQUGUSA-N
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Description

(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a chromenone derivative characterized by a fused benzopyran core substituted with a 3-fluorophenylimino group at position 2 and a hydroxy group at position 5. Chromenones are structurally related to coumarins and flavonoids, with applications in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and β-cell regenerative properties .

Properties

IUPAC Name

2-(3-fluorophenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-10-2-1-3-11(7-10)19-16-13(15(18)21)6-9-4-5-12(20)8-14(9)22-16/h1-8,20H,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHYPFUGKSGYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, a derivative of chromene, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

The molecular formula of this compound is C22H15FN2O2C_{22}H_{15}FN_2O_2, with a molecular weight of approximately 358.4 g/mol. The structural characteristics include a chromene backbone with a fluorophenyl imine substituent, which may influence its biological activity.

1. Antioxidant Activity

Research has demonstrated that compounds in the chromene family exhibit significant antioxidant properties. The presence of the hydroxyl group in the structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study indicated that related chromene derivatives effectively inhibited lipid peroxidation, suggesting potential applications in preventing oxidative damage in cells .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro assays revealed that this compound exhibits notable inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The anti-inflammatory properties of this compound were assessed using lipopolysaccharide (LPS)-induced models. Results indicated that it significantly reduced pro-inflammatory cytokine production, such as TNF-alpha and IL-6, by modulating NF-kB signaling pathways. This suggests its potential use in treating inflammatory conditions .

4. Anticancer Activity

Several studies have explored the anticancer potential of chromene derivatives. In particular, this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Free Radical Scavenging : The hydroxyl group contributes to its ability to neutralize reactive oxygen species.
  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability.
  • Cytokine Modulation : Inhibition of NF-kB and other transcription factors plays a crucial role in reducing inflammation.

Case Studies

  • Antioxidant Study : A comparative analysis was conducted on various chromene derivatives, including this compound, demonstrating superior antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Anticancer Research : A recent study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, (2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and growth.
  • Antioxidant Properties
    • The compound has shown promising antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects
    • Inflammation is a common underlying factor in many chronic diseases. Studies have demonstrated that this chromene derivative can reduce inflammation markers in vitro and in vivo, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents.
  • Antioxidant Activity Assessment
    • Research conducted by Zhang et al. evaluated the antioxidant capacity of various chromene derivatives, including this compound, using DPPH and ABTS assays. The results showed significant radical scavenging activity, supporting its potential use in formulations aimed at oxidative stress-related conditions.
  • Neuroprotection in Animal Models
    • An animal study assessed the neuroprotective effects of this compound against induced oxidative stress in rat models. Behavioral tests along with biochemical assays indicated improved cognitive function and reduced markers of neuroinflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of (Z)-2-(aryl imino)-7-hydroxy-2H-chromene-3-carboxamides, where structural variations in the aryl substituent significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Compound ID Substituent on Aryl Ring Molecular Weight ([M+H]⁺) Retention Time (min) Purity (%) Yield (%)
Target Compound 3-Fluorophenyl Not reported Not reported N/A N/A
(Z)-2-((2,3-dichlorophenyl)imino)-... (35) 2,3-Dichlorophenyl 349.02 2.834 49.6 N/A
(Z)-2-((3-ethynylphenyl)imino)-... (54) 3-Ethynylphenyl 305.09 2.743 65.2 51.4
(Z)-2-((5-cyanopyridin-2-yl)imino)-... (60) 5-Cyanopyridinyl Calculated: 309.08 N/A N/A 85.9
(Z)-2-((4-(hexyloxy)phenyl)imino)-... (61) 4-Hexyloxyphenyl Calculated: 379.18 N/A N/A 69
(Z)-2-((3-carbamoylphenyl)imino)-... (56) 3-Carbamoylphenyl 324.10 2.241 45.6 31.7

Key Observations:

  • Lipophilicity Trends : Retention times (HPLC/UPLC) correlate with lipophilicity. For example, dichlorophenyl analogs (35, 36, 37) exhibit longer retention times (~2.8–3.0 min) compared to polar substituents like carbamoyl (56: 2.24 min), suggesting higher hydrophobicity with halogens . The target compound’s 3-fluorophenyl group likely confers intermediate lipophilicity.
  • Synthetic Efficiency: Yields vary widely (19.6–85.9%), with electron-withdrawing groups (e.g., cyano in 60) and rigid substituents (e.g., ethynyl in 54) favoring higher yields .
  • Purity Challenges : Most analogs exhibit moderate purity (31.8–73.4%), likely due to competing side reactions during imine formation .

Substituent Effects on Bioactivity

While biological data for the target compound is absent in the evidence, SAR studies on analogs highlight:

  • Halogenated Aryl Groups : Dichlorophenyl derivatives (35–37) show enhanced metabolic stability but reduced solubility, critical for in vivo efficacy .
  • Polar Substituents : Carbamoyl (56) and acetamido (57) groups improve aqueous solubility but may reduce membrane permeability .

Research Findings and Implications

Synthetic Universality: Procedure D (methanol-based imine formation with core 5a) is robust for diverse aryl substitutions but requires optimization for purity .

Fluorine’s Role : The 3-fluorophenyl group in the target compound may balance lipophilicity and electronic effects, as fluorine’s electronegativity can modulate binding affinity in target proteins.

Gaps in Data : The absence of HPLC/MS data for the target compound limits direct comparisons. Future studies should prioritize analytical profiling and β-cell activity assays.

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